molecular formula C11H11FN2 B2426358 1-[(2-Fluorophenyl)methyl]-4-methylpyrazole CAS No. 2320177-08-8

1-[(2-Fluorophenyl)methyl]-4-methylpyrazole

Cat. No. B2426358
CAS RN: 2320177-08-8
M. Wt: 190.221
InChI Key: GNKAWDKBPXBSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methyl]-4-methylpyrazole, also known as FMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMMP is a pyrazole derivative that has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-methylpyrazole is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. This compound has also been reported to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in animal models of inflammation. This compound has been reported to reduce pain and swelling in animal models of arthritis and other inflammatory conditions. This compound has also been shown to reduce fever in animal models of fever.

Advantages and Limitations for Lab Experiments

1-[(2-Fluorophenyl)methyl]-4-methylpyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its yield is reported to be around 50-60%. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to formulate for oral administration. This compound has also been reported to exhibit low bioavailability, which can limit its efficacy in vivo.

Future Directions

For 1-[(2-Fluorophenyl)methyl]-4-methylpyrazole research include the development of more efficient synthesis methods, the formulation of this compound for improved bioavailability, and the evaluation of this compound in clinical trials for the treatment of various diseases. This compound can also be used as a lead compound for the development of new pyrazole derivatives with improved pharmacological properties. Additionally, this compound can be used as a tool for the study of the role of COX-2 and lipoxygenase in inflammation and pain.

Synthesis Methods

The synthesis of 1-[(2-Fluorophenyl)methyl]-4-methylpyrazole involves the reaction of 2-fluorobenzyl bromide with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain pure this compound. The yield of this compound synthesis is reported to be around 50-60%.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-4-methylpyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to exhibit antipyretic effects by reducing fever in animal models. This compound has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-9-6-13-14(7-9)8-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKAWDKBPXBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.